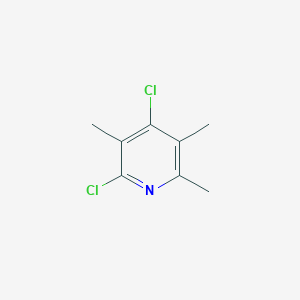

2,4-二氯-3,5,6-三甲基吡啶

描述

Synthesis Analysis

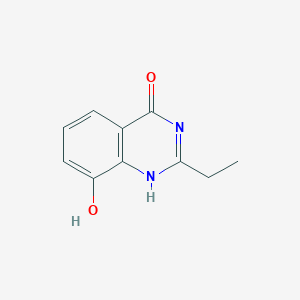

The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine involves several chemical reactions, starting from specific precursors to obtain the final compound. A notable synthesis route is the reaction of 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride to afford 2,4-dichloro-3,5,6-trimethylpyridine. This synthesis pathway showcases the transformation of intermediate compounds through specific reactions, highlighting the compound's synthetic accessibility (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

科学研究应用

热力学研究:用于研究在芳香胺环上增加甲基基团数量以及修改这些基团在环中位置的影响(González等人,2008)。

核磁共振研究:该化合物用于研究镧系诱导位移的同位素效应(Balaban et al., 1976)。

聚合催化:在α-烯烃寡聚和聚合研究中作为前催化剂,特别是与丙烯和1-丁烯(Fuhrmann et al., 1996)。

选择性官能化:这种化学品在氯吡啶的选择性官能化中至关重要,可以在不同位置进行官能化,从而生产各种中间体(Marzi et al., 2001)。

化合物合成:还用于合成化合物,如2,3,5-三甲基-4-甲氧基-3,5-二甲基吡啶-N-氧化物,2,3,5-三甲基-4-硝基吡啶-N-氧化物(Xu Bao-cai, 2004)。

配合物形成研究:在苯溶液中与卤代羧酸形成配合物,用于研究化学计量和配合物形成(Barczyński等人,1987)。

光电材料合成:3,5-二氰基-2,4,6-三甲基吡啶,一种衍生物,是新型光电功能材料的有前景的合成前体(Tong Zhenhe, 2007)。

除草剂毒性研究:对2,4-D除草剂毒性的研究侧重于职业风险、神经毒性、除草剂抗性、非靶标物种和分子印迹(Zuanazzi et al., 2020)。

抗菌和抗真菌活性:2,4-二氯-3,5,6-三甲基吡啶的衍生物对革兰氏阳性细菌具有抗菌活性,对酵母菌具有抗真菌活性(Abu-Melha, 2013)。

复杂氢键阳离子研究:形成与其他吡啶和喹啉类似结构的复杂氢键阳离子(Clements et al., 1973)。

抗癌药物研究:金配合物三氯(2,4,6-三甲基吡啶)Au(III)显示出作为抗癌药物的潜力(Fazaeli et al., 2011)。

环戊氮烷化学发展:其合成对环戊氮烷化学的发展和多样化至关重要(Burford et al., 2005)。

疏水-亲水相互作用研究:用于研究疏水和亲水相互作用的2,4,6-三甲基吡啶-水体系(Marczak & Banaś, 2001)。

抗肿瘤活性:BW301U,一种衍生物,是哺乳动物二氢叶酸还原酶的抑制剂,具有显著的抗肿瘤活性(Grivsky et al., 1980)。

合成优化:已探索了合成2,3,5-三甲基吡啶的最佳条件(Urošević等人,2022)。

抑制胃酸化合物:用作合成具有抑制胃酸活性的化合物的构建块(Mittelbach et al., 1988)。

耐热树脂的开发:该化合物用于制造预浸料制备复合材料的树脂(Bloch & Ropars, 1983)。

生物降解性研究:(McAvoy et al., 2002)研究了其在有氧和厌氧条件下的生物降解性。

安全和危害

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .

属性

IUPAC Name |

2,4-dichloro-3,5,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOUXTVKTVUSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1Cl)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381288 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3,5,6-trimethylpyridine | |

CAS RN |

109371-17-7 | |

| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-dichloro-3,5,6-trimethylpyridine in the synthesis of 4-methoxy-2,3,5-trimethylpyridine?

A1: 2,4-Dichloro-3,5,6-trimethylpyridine serves as a crucial intermediate in the multi-step synthesis of 4-methoxy-2,3,5-trimethylpyridine []. It is produced by reacting 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride. This intermediate can be selectively hydrogenated to replace one chlorine atom with hydrogen, yielding 4-chloro-2-3-5-trimethylpyridine. Subsequently, the remaining chlorine atom is substituted with a methoxide ion to obtain the final desired product, 4-methoxy-2,3,5-trimethylpyridine.

Q2: Why is the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine important for this synthesis?

A2: Selective hydrogenolysis, carried out in an acidic solution, allows for the controlled replacement of only one chlorine atom in 2,4-dichloro-3,5,6-trimethylpyridine []. This control is vital because it enables the subsequent introduction of the methoxy group at the specific 4-position of the pyridine ring, ultimately leading to the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)